molecular formula C21H20ClNO5S2 B2749750 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-77-6

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2749750
CAS RN: 946322-77-6
M. Wt: 465.96
InChI Key: IMPCJHDDDAGSIP-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO5S2 and its molecular weight is 465.96. The purity is usually 95%.
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Scientific Research Applications

Anti-Proliferative Activities

A notable application involves the pronounced anti-proliferative activity and tumor cell selectivity of thiophene derivatives. For instance, derivatives of thiophene, similar in structure to the compound , have shown selective inhibition of tumor cell proliferation, specifically targeting leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells while exhibiting minimal activity against other tumor types like B-lymphoma and cervix carcinoma cells. The cytotoxic rather than cytostatic activity of these compounds, along with their unusual tumor selectivity, has been a significant focus, offering insights into potential therapeutic applications against specific cancer types (Thomas et al., 2017).

Synthetic Methodologies

Another crucial application area is the development of efficient synthetic methods for novel substituted thiophene derivatives with potential biological activities. Studies have demonstrated the synthesis of thiophene derivatives exhibiting antibacterial and antifungal activities, highlighting the compound's versatility in creating bioactive molecules (Faty et al., 2010). Furthermore, research into the synthesis of allylnickel complexes using thiophene derivatives has opened new avenues for catalytic applications, particularly in olefin polymerization, underscoring the compound's utility in materials science (Noda et al., 2009).

Molecular Structure Studies

Investigations into the crystal and molecular structures of thiophene derivatives, including studies on ethyl substituted compounds, have provided valuable information on the chemical and physical properties of these molecules. Such studies are essential for understanding the interactions and stability of thiophene derivatives in various conditions, contributing to their application in designing more effective drugs and materials (Kaur et al., 2012).

properties

IUPAC Name

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-4-28-21(24)19-20(16(12-29-19)14-7-5-13(2)6-8-14)30(25,26)23-15-9-10-18(27-3)17(22)11-15/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPCJHDDDAGSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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